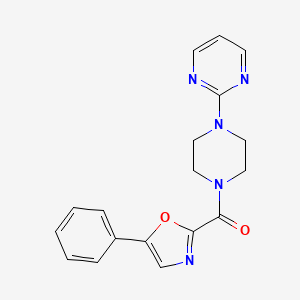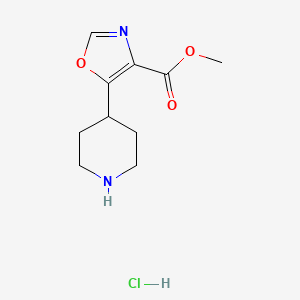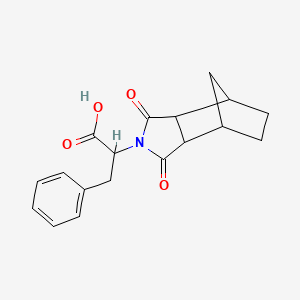![molecular formula C21H21ClN6O B2494167 N4-(3-クロロフェニル)-N6-(3-メトキシプロピル)-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4,6-ジアミン CAS No. 946218-55-9](/img/structure/B2494167.png)
N4-(3-クロロフェニル)-N6-(3-メトキシプロピル)-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4,6-ジアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C21H21ClN6O and its molecular weight is 408.89. The purity is usually 95%.
BenchChem offers high-quality N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗結核剤
結核(TB)は依然として世界的な健康上の課題であり、耐性菌の出現は、新規抗結核化合物の開発を必要とする。研究者は、結核との闘いにおける可能性のために、ピロロ[2,3-d]ピリミジン骨格を探求してきた。 Jesumorotiらの研究 は、30種類の7H-ピロロ[2,3-d]ピリミジン誘導体ライブラリーを調査した。これらのうち、N-(4-フェノキシフェニル)-7H-ピロロ[2,3-d]ピリミジン-4-アミンは、結核菌に対してin vitroで強力な活性を示し、最小発育阻止濃度(MIC)は0.488 µMであった。重要なことに、この化合物はヒトVero細胞に対して非細胞毒性であった。ClogP値が4未満で分子量が400未満であるなど、薬物類似性の特性は、さらなる最適化のための有望な候補としている。
機能性材料と創薬
ピロロ[2,3-d]ピリミジン核は、承認薬や臨床候補薬に見られる。 例えば、ルキソリチニブ、トファシチニブ、バリシチニブなどの抗がん剤はこの構造モチーフを含む 。研究者は、その多様な薬理学的特性のために、機能性材料や薬物候補の設計におけるその可能性を探索し続けている。
その他の用途
この化合物の具体的な用途は、上記で述べた例を超えているが、その潜在能力を完全に解明するにはさらなる研究が必要である。そのユニークな構造と生物活性は、キナーゼ阻害、酵素モジュレーション、その他の治療的状況などの分野における調査を正当化する。
要約すると、N4-(3-クロロフェニル)-N6-(3-メトキシプロピル)-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4,6-ジアミンは、抗結核剤として有望であり、創薬や機能性材料に適用される可能性がある。 研究者は、その広範な科学的可能性を解き放つために、その特性を探索し続けるべきである .
作用機序
Target of Action
The primary target of this compound is Cyclin-dependent kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that belongs to the CMGC family and plays a crucial role in the regulation of cell cycle and transcription .
Mode of Action
The compound interacts with CDK6, inhibiting its activity . This inhibition disrupts the normal cell cycle progression and transcription process, leading to the suppression of cell proliferation . The compound has shown potent anti-proliferative activities against human breast cancer cells and human gastric cancer cells .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle, particularly the transition from G1 phase to S phase. This results in cell cycle arrest, preventing the cells from dividing and proliferating . The downstream effects include reduced tumor growth and potential induction of apoptosis in cancer cells .
Result of Action
The molecular effect of the compound’s action is the inhibition of CDK6 activity, leading to cell cycle arrest . On a cellular level, this results in the suppression of cell proliferation, which can lead to reduced tumor growth in the context of cancer .
生化学分析
Biochemical Properties
N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity by binding to its active site, thereby preventing the phosphorylation of downstream targets . Additionally, N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine interacts with other proteins such as cyclin A2, enhancing its inhibitory effects on cell cycle progression .
Cellular Effects
N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts significant effects on various cell types and cellular processes. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation . It also triggers apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . Furthermore, N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine modulates cell signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cell survival and growth .
Molecular Mechanism
The molecular mechanism of N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its binding interactions with key biomolecules. The compound binds to the ATP-binding pocket of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of substrates required for cell cycle progression, leading to cell cycle arrest . Additionally, N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine influences gene expression by modulating transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine change over time. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity for extended periods . Prolonged exposure to light and heat can lead to degradation, reducing its efficacy . Long-term studies have shown that continuous treatment with this compound results in sustained cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in diminished therapeutic benefits and increased side effects .
Metabolic Pathways
N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is involved in various metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites are further conjugated with glucuronic acid and excreted via the urine . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels .
Transport and Distribution
Within cells and tissues, N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is transported and distributed through specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cell, it localizes to the cytoplasm and nucleus, where it exerts its inhibitory effects on CDK2 and other targets . The compound’s distribution is influenced by its lipophilicity and binding affinity to cellular proteins .
Subcellular Localization
The subcellular localization of N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is critical for its activity and function. The compound predominantly localizes to the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The nuclear localization enhances its ability to inhibit cell cycle progression and induce apoptosis .
特性
IUPAC Name |
4-N-(3-chlorophenyl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O/c1-29-12-6-11-23-21-26-19(25-16-8-5-7-15(22)13-16)18-14-24-28(20(18)27-21)17-9-3-2-4-10-17/h2-5,7-10,13-14H,6,11-12H2,1H3,(H2,23,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGSXBDWTHZAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide](/img/structure/B2494089.png)
![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2494090.png)

![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2494098.png)


![4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2494103.png)
![2-(2,4-difluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide](/img/structure/B2494104.png)
![Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2494106.png)

